molecular formula C10H12ClNOS B1419446 2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide CAS No. 1197909-94-6

2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide

Cat. No.: B1419446
CAS No.: 1197909-94-6
M. Wt: 229.73 g/mol
InChI Key: ZFFAELAOSIKOLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide is a chemical compound with the molecular formula C10H12ClNOS It is known for its unique structure, which includes a cyclopropyl group, a thiophene ring, and a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide typically involves the reaction of cyclopropylamine with 2-chloroacetyl chloride in the presence of a base, followed by the introduction of the thiophen-3-ylmethyl group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of N-substituted acetamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules. The thiophene ring may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors. The cyclopropyl group can influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-cyclopropyl-N-(thiophen-2-ylmethyl)acetamide
  • 2-chloro-N-cyclopropyl-N-(furan-3-ylmethyl)acetamide
  • 2-chloro-N-cyclopropyl-N-(pyridin-3-ylmethyl)acetamide

Uniqueness

2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds with different heterocyclic rings, such as furan or pyridine, and can result in different reactivity and biological activity profiles.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNOS/c11-5-10(13)12(9-1-2-9)6-8-3-4-14-7-8/h3-4,7,9H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFAELAOSIKOLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197909-94-6
Record name 2-chloro-N-cyclopropyl-N-[(thiophen-3-yl)methyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.